cetais

Ketals are a class of cyclic organic compounds characterized by the presence of at least one ketone group bonded to two alkyl groups within a ring structure. These compounds find applications in various industries due to their unique properties. Specifically, ketals exhibit high stability and resistance to hydrolysis, making them valuable as intermediates in organic synthesis and catalysts for various chemical reactions. Additionally, they are utilized in the pharmaceutical industry for synthesizing complex molecules and in the polymer industry for enhancing the performance of polymers. Due to their excellent thermal stability and ability to form strong bonds, ketals play a crucial role in developing advanced materials with improved mechanical properties. The versatility of these compounds allows them to be tailored for specific applications, offering significant advantages in terms of chemical reactivity and physical characteristics.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

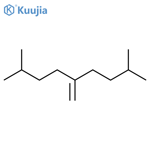

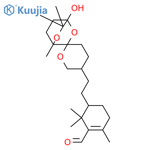

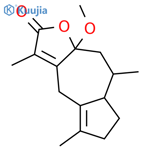

|

Tricholopardin A | 2236070-14-5 | C25H40O5 |

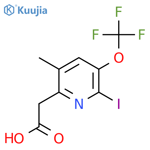

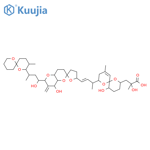

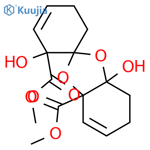

|

Okadaic acid; 19-Epimer | 948590-12-3 | C44H68O13 |

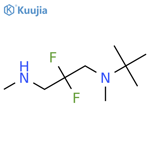

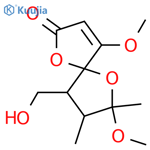

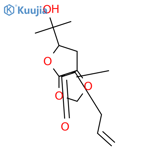

|

Papyracillic acid; 5β,9-Dihydro, 9-hydroxy, 7-Me ether | 960006-70-6 | C12H18O6 |

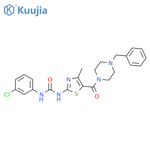

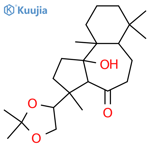

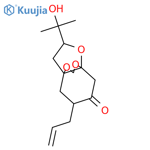

|

Parryin; 15,16-Dihydro, 15,16-dihydroxy, 15,16-acetonide | 742101-50-4 | C23H38O4 |

|

8-Hydroxy-4,7(11)-guaiadien-12,8-olide; (1α,8βOH,10α)-form, Me ether | 185614-67-9 | C16H22O3 |

|

Idesolide | 862542-56-1 | C16H20O8 |

|

Illicinone E; 3,4-Diepimer | 1924673-29-9 | C15H20O5 |

|

Illicinone E; 1β,2-Dihydro | 162680-50-4 | C15H22O5 |

|

RP 1551-5 | 227596-25-0 | C25H33ClO5 |

|

Pollenopyrroside A; 2'-Epimer | 1800105-57-0 | C12H15NO5 |

Literatura Relacionada

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

Fornecedores recomendados

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados